Norepinephrine Bitartrate

Description

Properties

IUPAC Name |

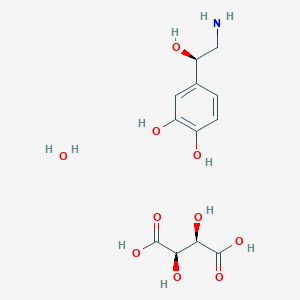

4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol;(2R,3R)-2,3-dihydroxybutanedioic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3.C4H6O6.H2O/c9-4-8(12)5-1-2-6(10)7(11)3-5;5-1(3(7)8)2(6)4(9)10;/h1-3,8,10-12H,4,9H2;1-2,5-6H,(H,7,8)(H,9,10);1H2/t8-;1-,2-;/m01./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNBCGLZYLJMGKP-LUDZCAPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CN)O)O)O.C(C(C(=O)O)O)(C(=O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@H](CN)O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2047806 | |

| Record name | Norepinephrine bitartrate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108341-18-0, 69815-49-2 | |

| Record name | Norepinephrine bitartrate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108341180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norepinephrine bitartrate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(1R)-2-Amino-1-hydroxyethyl] benzen-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1R)-2-Amino-1-(3,4-dihydroxyphenyl)ethanol hydrogen (2R,3R)-2,3-dihydroxybutanedioate monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NOREPINEPHRINE BITARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IFY5PE3ZRW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Norepinephrine on Alpha-Adrenergic Receptors

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Norepinephrine (B1679862), an endogenous catecholamine, is a critical neurotransmitter and hormone that exerts profound physiological effects through its interaction with adrenergic receptors.[1][2] As a therapeutic agent, Norepinephrine Bitartrate is primarily utilized for its potent vasopressor effects in treating acute hypotension and shock.[3][4] This guide provides an in-depth examination of the molecular mechanisms underpinning norepinephrine's action on alpha-1 (α₁) and alpha-2 (α₂) adrenergic receptors. It details the distinct G-protein coupled signaling cascades, summarizes quantitative binding affinity data, describes key experimental methodologies for receptor characterization, and provides visual representations of these complex pathways and workflows.

Introduction to Norepinephrine and Alpha-Adrenergic Receptors

Norepinephrine (NE), also known as noradrenaline, is synthesized from tyrosine in the presynaptic terminals of noradrenergic neurons and the adrenal medulla.[5][6] Its release into the synaptic cleft or bloodstream allows it to bind to adrenergic receptors, a class of G protein-coupled receptors (GPCRs), on target cells.[1][7] These receptors are broadly categorized into alpha (α) and beta (β) subtypes.[2][6] This document focuses on the alpha-adrenergic receptors, which are further divided into α₁ and α₂ subtypes, each with three distinct isoforms (α₁ₐ, α₁ₑ, α₁ₑ and α₂ₐ, α₂ₑ, α₂C).[2][8][9] Norepinephrine acts as a potent agonist at both α₁ and α₂ receptors, initiating divergent signaling pathways that regulate a wide array of physiological processes, from vascular tone to neurotransmitter release.[4][10]

Mechanism of Action at Alpha-1 (α₁) Adrenergic Receptors

The primary physiological effect of norepinephrine binding to α₁-adrenergic receptors is smooth muscle contraction, most notably vasoconstriction of peripheral blood vessels.[8][11] These receptors are predominantly located postsynaptically on vascular smooth muscle, the iris dilator muscle, and sphincters of the gastrointestinal tract.[8][11][12]

The Gq Signaling Cascade

Activation of α₁-receptors by norepinephrine initiates a signaling cascade mediated by the Gq class of heterotrimeric G proteins.[7][8]

-

Receptor Activation : Norepinephrine binds to the α₁-adrenergic receptor, inducing a conformational change.

-

Gq Protein Activation : The activated receptor promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated Gq protein.

-

Phospholipase C (PLC) Activation : The GTP-bound Gαq subunit dissociates and activates the enzyme Phospholipase C (PLC).[8][12]

-

Second Messenger Production : PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[8][12][13]

-

Intracellular Calcium Mobilization : IP₃ diffuses through the cytosol and binds to IP₃ receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) ions into the cytoplasm.[12][13]

-

Protein Kinase C (PKC) Activation : DAG remains in the cell membrane and, in conjunction with the elevated cytosolic Ca²⁺, activates Protein Kinase C (PKC).[13]

-

Smooth Muscle Contraction : The increased intracellular Ca²⁺ binds to calmodulin (CaM).[13] The Ca²⁺-CaM complex activates myosin light-chain kinase (MLCK), which phosphorylates the myosin light chains.[12] This phosphorylation enables the interaction between actin and myosin filaments, leading to smooth muscle contraction and vasoconstriction.[12][13]

References

- 1. researchgate.net [researchgate.net]

- 2. The Role of Norepinephrine and Its α-Adrenergic Receptors in the Pathophysiology and Treatment of Major Depressive Disorder and Schizophrenia: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. drugs.com [drugs.com]

- 5. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Pitt Cardiology | Adrenergics [pittmedcardio.com]

- 7. Adrenergic receptor - Wikipedia [en.wikipedia.org]

- 8. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 9. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Norepinephrine (medication) - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. What is the mechanism of this compound? [synapse.patsnap.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Chemical Properties of Norepinephrine Bitartrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of norepinephrine (B1679862) bitartrate (B1229483), a critical catecholamine used extensively in clinical settings as a vasopressor. The document details its chemical and physical properties, outlines a common synthesis route, presents key experimental protocols for its handling and analysis, and illustrates its primary signaling pathway.

Chemical and Physical Properties

Norepinephrine bitartrate is the bitartrate salt of the endogenous neurotransmitter norepinephrine. The salt form enhances its stability for pharmaceutical use. Its properties are crucial for formulation, storage, and administration.

General Information

| Property | Value | References |

| IUPAC Name | 4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol;(2R,3R)-2,3-dihydroxybutanedioic acid;hydrate | [1] |

| Synonyms | Levarterenol Bitartrate, L-Noradrenaline Bitartrate, Arterenol Bitartrate | [2][3] |

| CAS Number | 108341-18-0 (monohydrate); 69815-49-2 (anhydrous salt) | [3][4] |

| Molecular Formula | C₈H₁₁NO₃ • C₄H₆O₆ • H₂O (monohydrate) | [1][3] |

| Molecular Weight | 337.28 g/mol (monohydrate); 319.26 g/mol (anhydrous) | [1][2] |

Physicochemical Data

| Property | Value | References |

| Appearance | White to light brown crystalline solid/powder | [3][5][6] |

| Melting Point | 100-104.5 °C | [4][7] |

| pKa | pKa1 = 8.64; pKa2 = 9.70 | [8] |

| Specific Rotation [α]D | -10° to -12° (c=50 mg/mL in water) | [9][10] |

| UV/Vis (λmax) | 224, 283 nm | [3] |

Solubility Profile

| Solvent | Solubility | References |

| DMSO | ~25 mg/mL | [3] |

| PBS (pH 7.2) | ~10 mg/mL | [3] |

| Dimethylformamide | ~10 mg/mL | [3] |

| Water | Sparingly to slightly soluble | [8][11] |

| Ethanol | Slightly soluble | [8] |

| Dilute Acids/Alkali | Very soluble | [8] |

Stability and Storage

This compound is susceptible to degradation, primarily through oxidation, which is accelerated by light, air (oxygen), and alkaline pH.[12][13]

| Condition | Stability Profile | References |

| pH | Stable in acidic conditions (pH 3.0-6.0). Rapid degradation occurs at pH > 6.0. | [12][13][14] |

| Light and Air | Sensitive to light and air; exposure causes gradual darkening and loss of potency. Should be stored in light-resistant, tight containers. | [9][13][15] |

| Temperature | Solid form is stable for ≥4 years at -20°C. Solutions should be stored at controlled room temperature or refrigerated, depending on the diluent and concentration. | [3][13] |

| Aqueous Solutions | In 5% Dextrose (G5%), solutions at 0.50 mg/mL and 1.16 mg/mL are stable for at least 48 hours at 20-25°C, retaining >95% of the initial concentration. Dextrose provides protection against oxidation. | [15][16][17][18] |

| Recommended Storage | Preserve solid in tight, light-resistant containers at controlled room temperature (15-30°C). Prepared solutions for research should be aliquoted and stored at -80°C. | [9][12] |

Synthesis of this compound

The industrial synthesis of enantiomerically pure (R)-norepinephrine bitartrate often involves the stereoselective reduction of a ketone intermediate, followed by salt formation and purification. The following is a representative synthesis method adapted from patent literature.[19][20]

Synthesis Workflow Diagram

Caption: A representative workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is a generalized procedure based on published methods.[19][20]

Step 1: Synthesis of Intermediate III

-

To a reaction flask, add 50.0g of 3,4-dihydroxy-2'-chloroacetophenone, 113.5g of R-(+)-N-benzyl-1-phenethylamine, and 150ml of N,N-dimethylformamide (DMF).

-

Heat the mixture to 40-50°C and maintain the reaction, monitoring its completion by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, pour the reaction solution into 500ml of water to precipitate the solid product.

-

Filter the precipitate. Wash the solid with a mixed solution of 100ml ethyl acetate (B1210297) and 200ml petroleum ether.

-

Dry the solid to obtain Intermediate III.

Step 2: Reduction and Catalytic Hydrogenation to Yield Norepinephrine

-

The Intermediate III from the previous step is reduced using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) in a suitable solvent to convert the ketone to a chiral alcohol (Intermediate V).

-

The resulting intermediate is then subjected to catalytic hydrogenation (e.g., using Palladium on carbon, Pd/C, under a hydrogen atmosphere) to remove the protective benzyl (B1604629) groups, yielding the norepinephrine free base.

Step 3: Preparation and Purification of this compound

-

Add the wet norepinephrine product from Step 2, 30.0g of water, 600ml of ethanol, and 24.8g of L-tartaric acid sequentially into a reaction flask.

-

Stir the mixture. The solid will first dissolve and then re-precipitate as the bitartrate salt.

-

Filter the mixture to obtain the crude salt-forming solid (wet product).

-

For purification, transfer the obtained solid into a clean reaction flask, add 30.0g of water and 800ml of ethanol.

-

Heat the mixture until the solid is completely dissolved.

-

Remove the heat source and allow the solution to cool naturally, promoting crystallization.

-

Filter the purified crystals and dry to obtain pure this compound.

Key Experimental Protocols

Accurate and reproducible experimental results depend on the proper handling and analysis of this compound.

Protocol: Preparation of Stable Aqueous Solutions for In Vitro Experiments

This protocol minimizes oxidative degradation during the preparation of experimental solutions.[12]

Materials:

-

This compound

-

L-Ascorbic acid (or sodium metabisulfite)

-

Deionized, degassed water (sparged with nitrogen for 30 min)

-

0.1 M HCl

-

Sterile 0.22 µm syringe filters

-

Amber (light-protected) vials and microcentrifuge tubes

Procedure for 10 mM Stock Solution:

-

Prepare Solvent: Dissolve L-ascorbic acid into the degassed, deionized water to a final concentration of 0.1% (w/v).

-

Weigh Norepinephrine: In a light-protected vial, accurately weigh the required amount of this compound.

-

Dissolve: Add the antioxidant-containing solvent to the this compound to achieve the target 10 mM concentration. Mix gently until fully dissolved.

-

Adjust pH: Measure the solution's pH. If necessary, adjust to a range of 3.0-4.0 using 0.1 M HCl.

-

Sterile Filter: Filter the stock solution through a 0.22 µm syringe filter into a sterile, amber container.

-

Aliquot and Store: Dispense small, single-use aliquots into sterile, amber microcentrifuge tubes. Store immediately at -80°C.

Procedure for Working Solution:

-

Prepare working solutions fresh on the day of the experiment.

-

Rapidly thaw one aliquot of the 10 mM stock solution on ice, protected from light.

-

Dilute the stock solution to the final desired concentration using a pre-chilled, appropriate diluent (e.g., 5% Dextrose or 0.9% Sodium Chloride).

Protocol: HPLC Method for Purity and Stability Analysis

This method is suitable for quantifying this compound and its degradation products.[16][17][21]

Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

-

Reversed-phase C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Data acquisition and processing software.

Reagents:

-

Mobile Phase: An aqueous buffer (e.g., phosphate (B84403) or acetate buffer) with an ion-pairing agent such as sodium heptanesulfonate, mixed with an organic modifier like methanol (B129727) or acetonitrile. The pH is typically adjusted to the acidic range.

-

Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or an appropriate diluent.

Procedure:

-

System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Set the detector wavelength to 280 nm.

-

Calibration: Inject the standard solutions in order of increasing concentration to generate a calibration curve by plotting peak area against concentration.

-

Sample Analysis: Inject the prepared sample solutions (e.g., from a stability study).

-

Quantification: Determine the concentration of norepinephrine in the samples by comparing their peak areas to the calibration curve.

Workflow for a Physicochemical Stability Study

References

- 1. This compound | C12H19NO10 | CID 3047796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. This compound | 69815-49-2 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 7. This compound | CAS#:108341-18-0 | Chemsrc [chemsrc.com]

- 8. Norepinephrine | C8H11NO3 | CID 439260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pharmacopeia.cn [pharmacopeia.cn]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. newdrugapprovals.org [newdrugapprovals.org]

- 12. benchchem.com [benchchem.com]

- 13. publications.ashp.org [publications.ashp.org]

- 14. WO2018140894A1 - Norepinephrine compositions and methods therefor - Google Patents [patents.google.com]

- 15. globalrph.com [globalrph.com]

- 16. Physicochemical stability of this compound in polypropylene syringes at high concentrations for intensive care units - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. ejhp.bmj.com [ejhp.bmj.com]

- 19. Synthesis method of noradrenaline and bitartrate thereof - Eureka | Patsnap [eureka.patsnap.com]

- 20. CN113717060A - Synthesis method of noradrenaline and bitartrate thereof - Google Patents [patents.google.com]

- 21. benchchem.com [benchchem.com]

The Dawn of a Messenger: An In-depth Technical Guide to the Discovery and History of Norepinephrine as a Neurotransmitter

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the pivotal discoveries and historical milestones that led to the identification and establishment of norepinephrine (B1679862) (noradrenaline) as a primary neurotransmitter of the sympathetic nervous system. We will delve into the foundational theories, key experimental methodologies, and the brilliant minds that unraveled the complexities of adrenergic signaling, laying the groundwork for modern pharmacology and neuroscience.

From a Vague "Sympathin" to a Concrete Molecule: The Early Years

In the early 20th century, the concept of chemical neurotransmission was still in its infancy. The prevailing hypothesis for the sympathetic nervous system, championed by Walter Cannon, revolved around a mysterious substance dubbed "sympathin."[1] Cannon's experiments on cats, observing the physiological effects of sympathetic nerve stimulation, led him to propose the existence of two forms of sympathin: "Sympathin E" (excitatory) and "Sympathin I" (inhibitory).[1][2] He theorized that a single precursor, likely adrenaline (epinephrine), was released and then converted by the target tissue into one of these two forms.[1]

Experimental Protocol: The Cannon and Rosenblueth Sympathin Experiments (circa 1930s)

While detailed protocols from this era are not extensively documented in modern formats, the general methodology involved the following steps:

-

Animal Preparation: Cats were anesthetized, and various sympathetic nerves were surgically isolated for stimulation.

-

Physiological Recording: Blood pressure was continuously monitored using a mercury manometer connected to a carotid artery. Contractions of specific tissues, such as the nictitating membrane, were also recorded.

-

Nerve Stimulation: The isolated sympathetic nerves were electrically stimulated, mimicking a physiological response.

-

Observation of Effects: The resulting changes in blood pressure and tissue contraction were recorded and analyzed.

-

Pharmacological Intervention: The effects of sympathetic stimulation were compared to the effects of exogenously administered adrenaline.

This experimental workflow can be visualized as follows:

The Breakthrough: Ulf von Euler's Identification of Noradrenaline

The "sympathin" theory prevailed for years, but it was the meticulous work of the Swedish physiologist Ulf von Euler in the mid-1940s that finally unveiled the true identity of the sympathetic neurotransmitter.[3] Through a series of systematic studies, von Euler demonstrated that the substance released from adrenergic nerve endings was not adrenaline, but its demethylated precursor, noradrenaline (norepinephrine).[3] For this groundbreaking work, he was awarded the Nobel Prize in Physiology or Medicine in 1970, which he shared with Julius Axelrod and Bernard Katz.

Key Experiments by Ulf von Euler:

Von Euler's research involved the careful extraction of active substances from various tissues and nerves, followed by their characterization using bioassays and chemical tests.

Experimental Protocol: Tissue Extraction and Bioassay (circa 1940s)

-

Tissue Collection and Extraction: Tissues from various animals, particularly cats, were collected and minced. The active substance was extracted using methods such as acid-alcohol extraction.

-

Bioassay Preparation: The primary bioassay used was the cat blood pressure preparation. Cats were anesthetized, and their blood pressure was continuously recorded. The responses to intravenous injections of the tissue extracts were compared to those of known standards, such as adrenaline and synthetic noradrenaline.

-

Differential Bioassay: To distinguish between adrenaline and noradrenaline, von Euler utilized the differential responses of various tissues. For example, the non-pregnant cat uterus is contracted by adrenaline but relaxed by noradrenaline.

-

Chemical Analysis: Early chemical methods, including colorimetric assays and later paper chromatography, were employed to further differentiate the extracted substance from adrenaline.[4]

Quantitative Data from von Euler's Studies:

Von Euler's meticulous work provided the first quantitative data on the distribution of norepinephrine in various tissues.

| Tissue (Cat) | Norepinephrine Content (µg/g) |

| Spleen | 2.0 |

| Splenic Nerves | 10.0 |

| Heart | Low values |

| Liver | Low values |

| Placenta | Nerve-free, no norepinephrine |

Data compiled from von Euler's Nobel Lecture and other historical accounts.[3]

These findings were crucial in establishing that norepinephrine was concentrated in adrenergic nerves.

Unraveling the Life Cycle of a Neurotransmitter: Biosynthesis and Inactivation

Following von Euler's discovery, the scientific community focused on understanding the complete life cycle of norepinephrine, from its synthesis to its removal from the synaptic cleft.

The Biosynthetic Pathway

In 1939, Hermann Blaschko and Peter Holtz independently elucidated key steps in the biosynthetic pathway of catecholamines.[5] They identified L-DOPA as a precursor to dopamine, which was later shown to be the immediate precursor of norepinephrine. The complete enzymatic pathway for norepinephrine synthesis was subsequently established.

The Discovery of Reuptake: Julius Axelrod's Contribution

A crucial piece of the puzzle was understanding how the action of norepinephrine is terminated. Julius Axelrod, another 1970 Nobel laureate, conducted elegant experiments in the late 1950s and early 1960s using radiolabeled norepinephrine.[6] His work revealed that the primary mechanism for terminating noradrenergic signaling is the reuptake of the neurotransmitter back into the presynaptic neuron.[6]

Experimental Protocol: Axelrod's Norepinephrine Reuptake Experiments

-

Radiolabeling: Norepinephrine was labeled with tritium (B154650) (³H) to create a radioactive tracer.

-

Animal Administration: The ³H-norepinephrine was administered intravenously to cats.

-

Tissue Analysis: After a set period, various tissues were collected, and the amount of radioactivity was measured to determine the uptake of norepinephrine.

-

Pharmacological Manipulation: The effects of various drugs on the uptake of ³H-norepinephrine were investigated. For example, cocaine was found to block the reuptake mechanism, leading to increased levels of norepinephrine in the synapse.[7]

Quantitative Data from Axelrod's Studies:

Axelrod's experiments provided quantitative evidence for the reuptake mechanism and the effects of various drugs.

| Drug | Effect on ³H-Norepinephrine Uptake in Tissues |

| Cocaine | Markedly reduced |

| Imipramine | Markedly reduced |

| Amphetamine | Markedly reduced |

| Reserpine | Markedly reduced |

Data from Axelrod, Whitby, and Hertting (1961).[8][9]

This experimental workflow can be visualized as follows:

The Norepinephrine Signaling Pathway: A Detailed Overview

The physiological effects of norepinephrine are mediated by its interaction with specific adrenergic receptors on the surface of target cells. These receptors are G-protein coupled receptors (GPCRs) and are broadly classified into alpha (α) and beta (β) subtypes.

The termination of norepinephrine signaling is primarily through reuptake via the norepinephrine transporter (NET), with enzymatic degradation by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) playing a secondary role.

References

- 1. Metabolism of epinephrine and other sympathomimetic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Release of noradrenaline by splenic nerve stimulation and its dependence on calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nobelprize.org [nobelprize.org]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. A Specific Sympathomimetic Ergone in Adrenergic Nerve Fibres (Sympathin) and its Relations to Adrenaline and Nor‐Adrenaline | CiNii Research [cir.nii.ac.jp]

- 7. Voltammetry in the spleen assesses real-time immunomodulatory norepinephrine release elicited by autonomic neurostimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of psychotropic drugs on the uptake of H3-norepinephrine by tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of Psychotropic Drugs on the Uptake of H3-Norepinephrine by Tissues | Semantic Scholar [semanticscholar.org]

A Technical Guide to Norepinephrine: Endogenous Function vs. Pharmaceutical Application of Norepinephrine Bitartrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norepinephrine (B1679862) (NE), a catecholamine, is a critical endogenous neurotransmitter and hormone that orchestrates the body's response to stress. Its synthetic counterpart, norepinephrine bitartrate (B1229483), is a cornerstone of critical care medicine, used to manage acute hypotensive states. While the active moiety is identical, the physiological and pharmacological consequences of endogenous norepinephrine release versus exogenous administration of norepinephrine bitartrate are profoundly different. This technical guide provides an in-depth comparison of their synthesis, function, regulation, and mechanism of action, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations to elucidate the nuanced relationship between the natural neuromodulator and its life-saving pharmaceutical form.

Endogenous Norepinephrine: The Body's Innate Vasopressor

Endogenous norepinephrine, also known as noradrenaline, is synthesized and utilized by both the central and peripheral nervous systems. Its primary role is to mobilize the brain and body for action, particularly in response to stress—the "fight-or-flight" response.[1]

Synthesis, Storage, and Release

Norepinephrine is synthesized from the amino acid tyrosine through a series of enzymatic steps. This process primarily occurs in the adrenal medulla and in postganglionic neurons of the sympathetic nervous system.[1][2]

-

Tyrosine to L-DOPA: The rate-limiting step is the conversion of L-tyrosine to L-dihydroxyphenylalanine (L-DOPA) by the enzyme tyrosine hydroxylase (TH).[2][3]

-

L-DOPA to Dopamine (B1211576): L-DOPA is then decarboxylated to form dopamine by DOPA decarboxylase (DDC).[2][3]

-

Dopamine to Norepinephrine: Dopamine is transported into synaptic vesicles by the vesicular monoamine transporter (VMAT).[1][2] Inside these vesicles, the enzyme dopamine β-hydroxylase (DBH) converts dopamine into norepinephrine.[3][4]

Upon neuronal stimulation, such as an action potential, these vesicles fuse with the cell membrane and release norepinephrine into the synaptic cleft or directly into the bloodstream from the adrenal medulla.[1][3]

References

- 1. Norepinephrine - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. CV Pharmacology | Norepinephrine, Epinephrine and Acetylcholine - Synthesis, Release and Metabolism [cvpharmacology.com]

- 4. Neurotransmitters: Catecholamines (Dopamine, Norepinephrine, Epinephrine) – Foundations of Neuroscience [pressbooks.pub]

Pharmacological Profile of L-Norepinephrine Bitartrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: L-norepinephrine bitartrate (B1229483), the bitartrate salt of the endogenous catecholamine l-norepinephrine, is a potent sympathomimetic amine with significant therapeutic applications, primarily as a vasopressor to manage acute hypotensive states.[1][2] Its pharmacological activity is mediated through its interaction with adrenergic receptors, exhibiting a strong affinity for α-adrenergic receptors and a predominant effect on the β1-adrenergic receptor subtype.[3][4] This guide provides a comprehensive technical overview of the pharmacological profile of l-norepinephrine bitartrate, detailing its mechanism of action, pharmacodynamics, pharmacokinetics, and the experimental protocols used for its characterization. Quantitative data are presented in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding for research and development professionals.

Mechanism of Action

L-norepinephrine is a catecholamine that functions as a hormone and neurotransmitter.[5][6] Its therapeutic effects are exerted by acting as a direct agonist at α- and β-adrenergic receptors.[3][7] The primary actions of norepinephrine (B1679862) are peripheral vasoconstriction through alpha-adrenergic stimulation and an inotropic effect on the heart via beta-adrenergic stimulation.[8][9][10]

-

Alpha-Adrenergic Receptors (α): Norepinephrine has a high affinity for α1 and α2-adrenergic receptors.[5][11]

-

α1-Adrenergic Receptors: Activation of these receptors on vascular smooth muscle is the primary mechanism for norepinephrine's potent vasoconstrictor effect.[1][4] This leads to an increase in systemic vascular resistance and, consequently, an elevation in both systolic and diastolic blood pressure.[1][4]

-

α2-Adrenergic Receptors: These are located both presynaptically and postsynaptically.[12] Presynaptic α2 receptors act as autoreceptors, providing negative feedback to inhibit further norepinephrine release.[12]

-

-

Beta-Adrenergic Receptors (β): Norepinephrine also acts on β-adrenergic receptors, with a significantly higher affinity for β1 over β2 receptors.[11][13]

-

β1-Adrenergic Receptors: Activation of β1 receptors in the heart produces a positive inotropic effect (increased myocardial contractility) and a transient positive chronotropic effect (increased heart rate).[1][5] The increased blood pressure often triggers a reflex vagal response that slows the heart rate.[8][9]

-

β2-Adrenergic Receptors: Norepinephrine has a very low affinity for β2 receptors, resulting in minimal direct bronchodilation or vasodilation in skeletal muscle vascular beds.[11]

-

Signaling Pathways

The activation of adrenergic receptors by l-norepinephrine initiates distinct intracellular signaling cascades mediated by G-proteins.

α1-Adrenergic Receptor Signaling: Activation of the α1-receptor, a Gq-protein coupled receptor, stimulates phospholipase C (PLC).[4][12] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4][12] IP3 triggers the release of calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC), collectively leading to smooth muscle contraction.[4][12]

β1-Adrenergic Receptor Signaling: The β1-receptor is a Gs-protein coupled receptor.[12] Upon activation by norepinephrine, the Gs protein stimulates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[4] cAMP then activates protein kinase A (PKA), which phosphorylates various intracellular proteins, leading to increased heart rate and contractility.[12]

Pharmacodynamics

The primary pharmacodynamic effects of norepinephrine are cardiac stimulation and vasoconstriction.[8][9][10] These actions result in increased total peripheral resistance and generally unaffected or decreased cardiac output due to reflex bradycardia.[8][9] The vasoconstriction reduces blood flow to major abdominal organs and skeletal muscle but increases coronary blood flow.[8][9]

Receptor Binding Affinity: The affinity of a ligand for its receptor is a critical pharmacological parameter, often expressed as the inhibition constant (Ki). A lower Ki value indicates higher binding affinity. L-norepinephrine exhibits differential affinity across adrenergic receptor subtypes. It is notably about tenfold more selective for the β1 subtype over the β2 subtype.[13][14]

Table 1: L-Norepinephrine Receptor Binding Affinities (Ki)

| Receptor Subtype | Ki (nM) | Species | Reference |

|---|---|---|---|

| α1A | 1500 | Guinea Pig | [14] |

| α1B | 39.8 | N/A | [15] |

| α1D | 2.8 | N/A | [15] |

| α2A | 56 | N/A | [15] |

| β1 | 126 | Rat | [14][16] |

| β1 | 400 | Guinea Pig | [14] |

| β1 | 740 | N/A | [15] |

| β2 | >1000 | N/A | [15] |

Note: Ki values are collated from different studies and experimental conditions; direct comparison should be made with caution.[14]

Potency and Efficacy: In clinical settings, l-norepinephrine is a potent vasopressor. Studies comparing it to phenylephrine (B352888) (a pure α1-agonist) for preventing hypotension during spinal anesthesia for cesarean delivery found that norepinephrine is approximately 6 times more potent when given by infusion.[17]

Pharmacokinetics

The pharmacokinetic profile of l-norepinephrine is characterized by rapid onset and a short duration of action, necessitating administration by continuous intravenous infusion.[1][3]

Table 2: Pharmacokinetic Parameters of L-Norepinephrine

| Parameter | Value | Description | Reference |

|---|---|---|---|

| Absorption | |||

| Onset of Action | Rapid (within minutes) | A pressor response occurs rapidly after IV administration. | [1][9] |

| Steady-State | ~5 minutes | Steady-state plasma concentration is achieved within 5 minutes of infusion initiation. | [3][9] |

| Distribution | |||

| Volume of Distribution (Vd) | 8.8 L | Localizes mainly in sympathetic nervous tissue. | [9] |

| Plasma Protein Binding | ~25% | Mainly bound to plasma albumin. | [9] |

| Blood-Brain Barrier | Does not cross | Norepinephrine does not readily cross the blood-brain barrier. | [9] |

| Metabolism | |||

| Primary Enzymes | COMT and MAO | Metabolized in the liver and other tissues by Catechol-O-methyltransferase (COMT) and Monoamine Oxidase (MAO). | [4][9] |

| Major Metabolites | Normetanephrine (B1208972), VMA | The major inactive metabolites are normetanephrine and 3-methoxy-4-hydroxy mandelic acid (VMA). | [3][9] |

| Elimination | |||

| Half-Life (t½) | ~2.4 minutes | The mean elimination half-life is very short. | [9] |

| Metabolic Clearance | 3.1 L/min | Reflects rapid metabolism and termination of action. | [9] |

| Excretion | Urine | Metabolites are excreted in the urine, primarily as sulfate (B86663) and glucuronide conjugates. | [9] |

| Duration of Action | 1-2 minutes | The pressor action stops within 1-2 minutes after the infusion is discontinued. |[3][9] |

Metabolism Pathway: L-norepinephrine is cleared from the synaptic cleft and the circulation primarily through neuronal reuptake (via the Norepinephrine Transporter, NET) and subsequent enzymatic degradation by MAO and COMT.[4][9][18]

Experimental Protocols

Characterization of the pharmacological profile of l-norepinephrine involves a variety of in vitro and in vivo assays.

Protocol 1: Radioligand Competition Binding Assay This protocol is used to determine the binding affinity (Ki) of l-norepinephrine for a specific adrenergic receptor subtype by measuring its ability to compete with a known radiolabeled ligand.[15]

-

Objective: To quantify the binding affinity of l-norepinephrine for a target adrenergic receptor.

-

Materials:

-

Cell membranes expressing the adrenergic receptor subtype of interest (e.g., from HEK293 cells).[19]

-

Radioligand (e.g., [³H]Prazosin for α1, [³H]Nisoxetine for NET).[15][19]

-

L-norepinephrine bitartrate salt.[15]

-

Binding Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).[15]

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).[15]

-

Non-specific binding control (e.g., 10 µM Phentolamine for α-receptors).[15]

-

-

Methodology:

-

Membrane Preparation: Homogenize cells overexpressing the target receptor and isolate the membrane fraction via differential centrifugation. Resuspend the final membrane pellet in Binding Buffer and determine the protein concentration.[15][19]

-

Assay Setup: In a 96-well plate, set up triplicate reactions for:

-

Incubation: Incubate plates at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 2-3 hours).[19]

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash filters with ice-cold Wash Buffer to remove unbound radioligand.[15][19]

-

Quantification: Place filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.[15][19]

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the l-norepinephrine concentration to generate a competition curve. The IC50 (concentration of l-norepinephrine that inhibits 50% of specific binding) is determined from this curve and used to calculate the Ki value using the Cheng-Prusoff equation.[19]

-

Protocol 2: In Vivo Assessment of Pressor Effects This protocol outlines a method to assess the dose-dependent effects of l-norepinephrine on blood pressure in an animal model.[20]

-

Objective: To determine the in vivo efficacy and potency of l-norepinephrine by measuring its effect on mean arterial pressure (MAP).

-

Model: Anesthetized rats.[20]

-

Methodology:

-

Animal Preparation: Anesthetize rats (e.g., with urethane (B1682113) or isoflurane) and cannulate the carotid artery for blood pressure monitoring and the jugular vein for drug administration.

-

Stabilization: Allow the animal's hemodynamics to stabilize before beginning the experiment.

-

Drug Administration: Administer escalating doses of l-norepinephrine bitartrate via intravenous infusion.

-

Data Acquisition: Continuously record blood pressure and heart rate throughout the experiment.[20]

-

Data Analysis: Calculate the change in MAP from baseline for each dose. Construct a dose-response curve to determine parameters such as the ED50 (the dose that produces 50% of the maximal response).[20]

-

Clinical Applications and Dosage

L-norepinephrine bitartrate is indicated to raise blood pressure in adult patients with severe, acute hypotension, such as in cases of septic shock or following cardiac arrest.[3][8][21] It is considered a first-line vasopressor for the hemodynamic management of septic shock.[3]

-

Administration: It must be diluted and administered by intravenous infusion into a large vein to minimize the risk of extravasation and subsequent tissue necrosis.[3][21]

-

Dosage: Dosing is highly individualized and titrated to achieve the desired hemodynamic effect.[2] A common starting infusion rate is 0.01–0.5 mcg/kg per minute, adjusted based on the patient's blood pressure response.[2][3] Continuous monitoring of blood pressure and cardiac function is essential during administration.[1][2]

References

- 1. What is Norepinephrine Bitartrate used for? [synapse.patsnap.com]

- 2. Articles [globalrx.com]

- 3. This compound Monograph for Professionals - Drugs.com [drugs.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. Norepinephrine - Wikipedia [en.wikipedia.org]

- 7. This compound | C12H19NO10 | CID 3047796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. These highlights do not include all the information needed to use this compound INJECTION safely and effectively. See full prescribing information for this compound INJECTION.this compound injection, for intravenous useInitial U.S. Approval: 1950 [dailymed.nlm.nih.gov]

- 9. pfizermedical.com [pfizermedical.com]

- 10. Levophed (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 11. Pitt Cardiology | Adrenergics [pittmedcardio.com]

- 12. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Binding pathway determines norepinephrine selectivity for the human β1AR over β2AR - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. (-)-noradrenaline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 17. Determination of the Relative Potency of Norepinephrine and Phenylephrine Given as Infusions for Preventing Hypotension During Combined Spinal-Epidural Anesthesia for Cesarean Delivery: A Randomized Up-And-Down Sequential Allocation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. DailyMed - this compound injection, solution, concentrate [dailymed.nlm.nih.gov]

In Vitro Effects of Norepinephrine Bitartrate on Cardiac Myocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norepinephrine (B1679862) (NE), an endogenous catecholamine, is a critical neurotransmitter of the sympathetic nervous system, playing a pivotal role in the regulation of cardiovascular function.[1][2] It exerts its effects by binding to α- and β-adrenergic receptors on the surface of cardiac myocytes.[3][4] While essential for normal cardiac performance, sustained or excessive adrenergic stimulation, as seen in conditions like heart failure, can lead to maladaptive cardiac remodeling, including hypertrophy and apoptosis.[5][6] Understanding the precise in vitro effects of norepinephrine bitartrate (B1229483) on cardiac myocytes is therefore fundamental for elucidating the molecular mechanisms of heart disease and for the development of novel therapeutic agents.

This technical guide provides a comprehensive overview of the in vitro effects of norepinephrine bitartrate on cardiac myocytes, focusing on key cellular responses, the underlying signaling pathways, and detailed experimental protocols. Quantitative data are summarized for comparative analysis, and signaling and experimental workflows are visualized to facilitate a deeper understanding of the core concepts.

Signaling Pathways of Norepinephrine in Cardiac Myocytes

Norepinephrine activates multiple signaling cascades within cardiac myocytes, primarily through α1- and β1-adrenergic receptors. These pathways can lead to diverse and sometimes opposing cellular outcomes, such as cell growth (hypertrophy) or cell death (apoptosis).

Hypertrophic Signaling

Norepinephrine is a potent inducer of cardiomyocyte hypertrophy, characterized by an increase in cell size and protein synthesis without cell division.[7] This response is mediated by the synergistic activation of both α1- and β-adrenergic receptors, which converge on the Raf-1 kinase/mitogen-activated protein (MAP) kinase cascade.[4]

-

β-Adrenergic Pathway: Binding of norepinephrine to β1-adrenergic receptors activates the Gsα subunit, stimulating adenylyl cyclase to produce cyclic AMP (cAMP).[3] cAMP then activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets, contributing to the hypertrophic response.[3][8]

-

α1-Adrenergic Pathway: Stimulation of α1-adrenergic receptors is also a key driver of norepinephrine-induced hypertrophy.[7][9] This pathway can activate the MAP kinase cascade, a central regulator of cell growth.[4]

Apoptotic Signaling

At higher concentrations or under prolonged exposure, norepinephrine can induce apoptosis, or programmed cell death, in cardiac myocytes.[5][6][10] This detrimental effect is a significant contributor to the progression of heart failure. The β-adrenergic pathway is a key mediator of norepinephrine-induced apoptosis.[11][12]

The signaling cascade involves the generation of reactive oxygen species (ROS), which in turn upregulates the expression and secretion of tumor necrosis factor-alpha (TNF-α).[13] TNF-α then triggers the activation of a cascade of caspases (caspase-2, -3, -6, and -9), the executioner enzymes of apoptosis, leading to cell death.[13] This pathway is dependent on PKA activation and subsequent calcium entry through L-type calcium channels.[11][12]

Quantitative Data on In Vitro Effects

The following tables summarize quantitative data from various studies on the effects of norepinephrine on cardiac myocytes.

Table 1: Hypertrophic Effects

| Model System | NE Concentration | Duration | Key Observation(s) | Reference(s) |

| Neonatal Rat Myocytes | 0.2 µM | 48 h | Half-maximum increase in cell size. | [7] |

| Neonatal Rat Myocytes | Not specified | 48 h | Maximum 150% increase in cell size vs. control. | [7] |

| Neonatal Rat Ventricular Myocytes (NRVMs) | 20 µM | 48-96 h | Time-dependent increase in cell size and protein/DNA ratio. | [14] |

| H9c2 Cardiac Myoblasts | ≤10 µM | 24-48 h | Elicits a hypertrophic response. | [15] |

Table 2: Apoptotic Effects

| Model System | NE Concentration | Duration | Key Observation(s) | Reference(s) |

| Neonatal Rat Myocytes | 100-400 µM | 24 h | Dose-dependent increase in apoptosis from 10% to 31%. | [10] |

| Adult Rat Ventricular Myocytes | 10 µM | 24 h | ~35% decrease in viable myocytes. | [11][12] |

| Adult Rat Ventricular Myocytes | 10 µM | 24 h | Increase in TUNEL-positive cells from 5.8% to 21.0%. | [12] |

| H9c2 Cardiac Myoblasts | ≥50 µM | 24-48 h | Induces apoptosis. | [15] |

Table 3: Electrophysiological and Contractile Effects

| Model System | NE Concentration | Duration | Key Observation(s) | Reference(s) |

| Human Failing Ventricular Myocytes | 1 µM | Not specified | Action potential prolongation; early afterdepolarizations in 50% of cells. | [16] |

| Neonatal Mouse Myocytes | 10 µM | 10 min | Rapid increase in cardiomyocyte contraction rate. | [17] |

| Human iPSC-derived Cardiomyocytes | 1-10 µM | Not specified | Sustained, concentration-dependent increases in beating frequency. | [18] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vitro studies. Below are protocols for key experiments used to assess the effects of norepinephrine on cardiac myocytes.

Cardiomyocyte Isolation and Culture

-

Source: Hearts from neonatal (1-2 day old) Sprague-Dawley rats are commonly used.[14] Adult ventricular myocytes can also be isolated from rats or mice.[11][19]

-

Procedure:

-

Hearts are excised and atria removed. Ventricles are minced and subjected to enzymatic digestion (e.g., with trypsin and collagenase) to dissociate the tissue into single cells.

-

Cells are pre-plated for a period (e.g., 2 hours) to allow for the preferential attachment of non-myocytes (fibroblasts).[14]

-

The myocyte-enriched supernatant is collected and plated onto culture dishes pre-coated with a substrate like fibronectin or laminin.

-

Cells are typically cultured in a serum-containing medium for 24 hours to allow for attachment, followed by a switch to serum-free medium for experimentation to eliminate confounding factors from serum.[9][14]

-

Assessment of Cardiomyocyte Hypertrophy

-

Cell Size and Morphology:

-

Protein Synthesis:

-

Method: Cells are incubated with a radiolabeled amino acid, such as [3H]-phenylalanine. The amount of incorporated radioactivity into total protein is measured as an index of protein synthesis rate.[21]

-

-

Hypertrophic Marker Expression:

-

Method: Immunocytochemistry is used to visualize the expression of hypertrophic markers like Atrial Natriuretic Peptide (ANP) and the organization of the actin cytoskeleton (stained with phalloidin).[20]

-

-

Protein/DNA Ratio:

-

Method: Total protein and DNA content are quantified from cell lysates. An increased protein-to-DNA ratio indicates an increase in cell mass without cell division.[14]

-

Assessment of Apoptosis

-

TUNEL Assay (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling):

-

Method: This assay detects DNA fragmentation, a hallmark of apoptosis. Cells are fixed, permeabilized, and incubated with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. TdT adds the labeled nucleotides to the 3'-hydroxyl ends of fragmented DNA. Apoptotic nuclei are then visualized by fluorescence microscopy.[10][13]

-

-

DNA Laddering:

-

Method: Genomic DNA is extracted from treated cells and resolved by agarose (B213101) gel electrophoresis. In apoptotic cells, endonucleases cleave DNA into fragments of multiples of 180-200 base pairs, creating a characteristic "ladder" pattern on the gel.[10][12]

-

-

Caspase Activity Assay:

-

Method: Cell lysates are incubated with a fluorogenic substrate specific for a particular caspase (e.g., caspase-3). Cleavage of the substrate by the active caspase releases a fluorophore, and the resulting fluorescence is measured with a fluorometer.[13]

-

Measurement of Contractility and Calcium Handling

-

Integrated Systems (e.g., IonOptix):

-

Method: This system allows for the simultaneous measurement of sarcomere shortening (contractility) and intracellular calcium transients in single, electrically paced cardiomyocytes.[19]

-

Calcium Imaging: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). The ratio of fluorescence emission at different excitation wavelengths is used to calculate the intracellular calcium concentration.

-

Sarcomere Length: High-speed video microscopy and Fourier analysis are used to track the spacing of sarcomeres, providing a direct measure of cell contraction and relaxation.

-

-

Parameters Analyzed:

Electrophysiology

-

Whole-Cell Patch-Clamp:

-

Method: A glass micropipette with a very fine tip is sealed onto the membrane of a single cardiomyocyte. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior. This technique allows for the measurement and control of the cell's membrane potential and ionic currents.[16]

-

Measurements: Action potential duration (APD), resting membrane potential, and specific ion channel currents (e.g., L-type Ca2+ current, K+ currents) can be recorded.[16]

-

Conclusion

The in vitro effects of this compound on cardiac myocytes are complex, dose-dependent, and multifaceted, encompassing hypertrophy, apoptosis, and significant alterations in electrophysiology and contractility.[7][10][16] The activation of distinct but interconnected α1- and β-adrenergic signaling pathways dictates these cellular outcomes. For researchers and drug development professionals, a thorough understanding of these effects and the experimental methodologies used to study them is paramount. The data and protocols presented in this guide offer a foundational resource for investigating the molecular basis of cardiac pathophysiology and for the preclinical evaluation of novel cardiovascular therapies aimed at mitigating the deleterious effects of excessive sympathetic stimulation.

References

- 1. Fast in vivo detection of myocardial norepinephrine levels in the beating porcine heart - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Norepinephrine Leads to More Cardiopulmonary Toxicities than Epinephrine by Catecholamine Overdose in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dynamics of adrenergic signaling in cardiac myocytes and implications for pharmacological treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. The effects of norepinephrine on myocardial biology: Implications for the therapy of heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effects of norepinephrine on myocardial biology: implications for the therapy of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Norepinephrine-stimulated hypertrophy of cultured rat myocardial cells is an alpha 1 adrenergic response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Intracellular signaling pathways for norepinephrine- and endothelin-1-mediated regulation of myocardial cell apoptosis - ProQuest [proquest.com]

- 9. Norepinephrine-stimulated hypertrophy of cultured rat myocardial cells is an alpha 1 adrenergic response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of norepinephrine on apoptosis in rat neonatal cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. Norepinephrine stimulates apoptosis in adult rat ventricular myocytes by activation of the beta-adrenergic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Norepinephrine induces apoptosis in neonatal rat cardiomyocytes through a reactive oxygen species-TNF alpha-caspase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Kv4.3 expression abrogates and reverses norepinephrine-induced myocyte hypertrophy by CaMKII inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Norepinephrine-induced apoptotic and hypertrophic responses in H9c2 cardiac myoblasts are characterized by different repertoire of reactive oxygen species generation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Norepinephrine induces action potential prolongation and early afterdepolarizations in ventricular myocytes isolated from human end-stage failing hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Measuring Cardiomyocyte Contractility and Calcium Handling In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Resveratrol prevents norepinephrine induced hypertrophy in adult rat cardiomyocytes, by activating NO-AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Cardiomyocyte calcium handling in health and disease: Insights from in vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Basic Research Applications of Norepinephrine Bitartrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norepinephrine (B1679862) Bitartrate (B1229483), a salt of the endogenous catecholamine norepinephrine, is a cornerstone sympathomimetic agent with extensive applications in both clinical practice and basic scientific research. As a primary neurotransmitter of the sympathetic nervous system, it exerts potent effects on the cardiovascular and nervous systems, making it an invaluable tool for investigating a wide array of physiological and pathological processes. This technical guide provides an in-depth overview of the core research applications of Norepinephrine Bitartrate, focusing on its mechanism of action, key signaling pathways, and detailed experimental protocols. Quantitative data from various studies are summarized for comparative analysis, and critical signaling and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its utility in a research setting.

Introduction: The Role of Norepinephrine in Research

Norepinephrine (NE), also known as noradrenaline, is a catecholamine that functions as both a hormone and a neurotransmitter.[1][2] In research, the bitartrate salt is commonly used due to its stability.[3] Norepinephrine's primary mechanism of action involves its binding to and activation of adrenergic receptors on the surface of various cells.[1][4] This interaction triggers intracellular signaling cascades that mediate a wide range of cellular responses. The main classes of adrenergic receptors are alpha (α) and beta (β), each with subtypes (α1, α2, β1, β2, β3) that exhibit distinct tissue distributions and couple to different G-protein signaling pathways.[5][6] This diversity in receptor subtypes and signaling pathways allows norepinephrine to play a crucial role in regulating processes such as vasoconstriction, heart rate, and neuronal activity, making it a powerful tool in cardiovascular, neuroscience, and cancer research.[4][7][8]

Mechanism of Action and Signaling Pathways

This compound's effects are mediated through its interaction with G-protein coupled receptors (GPCRs). The specific downstream signaling events depend on the adrenergic receptor subtype activated.

Alpha-Adrenergic Receptor Signaling

-

α1-Adrenergic Receptors: These receptors are primarily coupled to Gq alpha subunits.[5] Upon activation by norepinephrine, Gq activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[2] This pathway is fundamental to processes like smooth muscle contraction (vasoconstriction).[9]

-

α2-Adrenergic Receptors: These receptors are coupled to Gi alpha subunits, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5] This inhibitory action can modulate neurotransmitter release and neuronal firing.

Beta-Adrenergic Receptor Signaling

-

β1, β2, and β3-Adrenergic Receptors: These receptors are primarily coupled to Gs alpha subunits.[5] Activation of Gs stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[2] cAMP then activates protein kinase A (PKA), which phosphorylates various downstream target proteins, mediating cellular responses such as increased heart rate and contractility (β1), smooth muscle relaxation (β2), and lipolysis (β3).[1][5]

Signaling Pathway Crosstalk and Downstream Effectors

The signaling pathways initiated by alpha and beta-adrenergic receptors are not isolated and exhibit significant crosstalk. For instance, both pathways can converge on the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) cascade, which plays a critical role in cell proliferation, differentiation, and survival.[3][10]

Diagram: Norepinephrine Signaling Pathways

Caption: Norepinephrine signaling through α1 and β-adrenergic receptors.

Data Presentation: Quantitative Effects of this compound in Basic Research

The following tables summarize quantitative data from various in vitro and in vivo studies, highlighting the dose-dependent effects of this compound.

Table 1: In Vitro Effects of Norepinephrine on Cell Viability and Function

| Cell Line | Assay | Concentration Range | Observed Effect | Citation |

| HT-29, A549 (Human cancer) | Cell Migration & Invasion | 10 µM | Induction of epithelial-mesenchymal transition (EMT), enhanced migration and invasion. | [11] |

| U87, U251 (Human glioblastoma) | Wound Healing, Transwell Invasion | 5-50 µM | Significant decrease in cell migration and invasion. | [10] |

| HCT116, RKO (Human colon cancer) | MTT, Colony Formation, Wound Healing | 60 µM | Promoted proliferation, migration, and invasion. | [12] |

| Pancreatic Cancer Cells | Cell Viability, Invasion, Apoptosis | Not specified | Enhanced cell viability and invasion, inhibited apoptosis. | [13] |

| HT22 (Mouse hippocampal) | Flow Cytometry, Western Blot | High dose (not specified) | Increased apoptosis. | [8] |

| Primary Mouse Cortical Neurons | LDH Release | Not specified | Reduced neuronal cell death induced by activated microglia. | [14] |

| Adult Hippocampal Precursors | Neurosphere Assay | 10 µM | Two-fold increase in neurosphere formation. | [15] |

Table 2: In Vivo Effects of this compound in Animal Models

| Animal Model | Application | Dosing Regimen | Key Findings | Citation |

| Mouse Model of Sepsis (CLP) | Hemodynamic Support | 3 µg/kg/min continuous IV infusion | Significantly increased mean arterial pressure and heart rate. | [16] |

| Mouse Model of Sepsis | Immune Modulation | 3 µg/kg/min IV infusion | Increased bacterial dissemination. | [8] |

| Rat Model of Parkinson's Disease (6-OHDA) | Nociception | Not specified | Aggravated hypersensitivity to nociceptive stimuli. | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Preparation of this compound Solutions

For In Vitro Experiments:

-

Stock Solution (10 mM):

-

Weigh the appropriate amount of this compound powder in a light-protected vial.

-

Prepare a solvent of deionized, degassed water containing an antioxidant such as 0.1% (w/v) L-ascorbic acid.

-

Dissolve the this compound in the antioxidant-containing solvent to a final concentration of 10 mM.

-

Adjust the pH to 3.0-4.0 with 0.1 M HCl to enhance stability.

-

Sterile filter the solution using a 0.22 µm syringe filter into a sterile, amber container.

-

Aliquot and store at -80°C for long-term storage.[18]

-

-

Working Solution:

-

Thaw a stock solution aliquot on ice, protected from light.

-

Dilute the stock solution to the final desired experimental concentration in a suitable buffer (e.g., PBS or cell culture medium) immediately before use.[18]

-

For In Vivo Infusion:

-

A common preparation for a 4 µg/mL infusion solution is to add 4 mg of norepinephrine base (typically from a 1 mg/mL stock solution) to 1000 mL of 5% dextrose solution (D5W) or 5% dextrose in 0.9% sodium chloride. Dextrose-containing solutions are recommended as they protect against oxidation.[7][19]

-

For higher concentrations, adjust the dilution factor accordingly. For example, to prepare a 12 µg/mL solution, add 0.6 mg (0.6 mL of a 1 mg/mL solution) to 49.4 mL of normal saline.[2]

-

Solutions should be prepared fresh and protected from light. Do not use if the solution is discolored or contains a precipitate.[2][19]

In Vitro Cell-Based Assays

Diagram: General Workflow for In Vitro Cell-Based Assays

Caption: A generalized workflow for conducting in vitro experiments.

4.2.1. Cell Viability/Proliferation Assay (MTT/CCK-8)

-

Cell Seeding: Seed cells at an optimal density in a 96-well plate and allow them to attach overnight.

-

Treatment: Prepare serial dilutions of this compound in fresh culture medium. Replace the existing medium with the norepinephrine-containing medium. Include untreated and vehicle controls.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Assay:

-

For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO) and read the absorbance at the appropriate wavelength.

-

For CCK-8: Add CCK-8 solution to each well and incubate for 1-4 hours. Read the absorbance at 450 nm.[7]

-

-

Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value if applicable.

4.2.2. Cyclic AMP (cAMP) Assay

-

Cell Preparation: Plate cells in a 96-well plate and allow them to reach the desired confluency.

-

Pre-treatment: Pre-incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.[20]

-

Stimulation: Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

-

Cell Lysis: Lyse the cells using the lysis buffer provided with the specific cAMP assay kit.

-

cAMP Detection: Follow the manufacturer's protocol for the chosen cAMP assay kit (e.g., ELISA, HTRF, or bioluminescent assays) to measure the intracellular cAMP concentration.[9][21]

-

Data Analysis: Generate a standard curve and determine the cAMP concentration in each sample.

4.2.3. Cell Migration and Invasion Assays

-

Wound Healing (Scratch) Assay:

-

Grow cells to a confluent monolayer in a multi-well plate.

-

Create a "scratch" or "wound" in the monolayer with a sterile pipette tip.

-

Wash the wells to remove detached cells and add fresh medium containing different concentrations of this compound.

-

Image the scratch at time zero and at various time points thereafter (e.g., 12, 24 hours).

-

Measure the width of the scratch at each time point to determine the rate of cell migration.[10]

-

-

Transwell Invasion Assay:

-

Use transwell inserts with a porous membrane coated with a basement membrane extract (e.g., Matrigel).

-

Seed cells in the upper chamber in serum-free medium containing this compound.

-

Add medium with a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

-

Incubate for a sufficient time to allow for cell invasion (e.g., 24-48 hours).

-

Remove non-invading cells from the upper surface of the membrane.

-

Fix and stain the invading cells on the lower surface of the membrane.

-

Count the number of invading cells under a microscope.[10]

-

In Vivo Animal Model Protocols

Diagram: Experimental Workflow for In Vivo Sepsis Model

Caption: A typical workflow for an in vivo sepsis model.

4.3.1. Mouse Model of Sepsis (Cecal Ligation and Puncture - CLP)

-

Anesthesia and Surgery: Anesthetize the mouse and make a midline abdominal incision.

-

Cecal Ligation and Puncture: Exteriorize the cecum, ligate it below the ileocecal valve, and puncture it once or twice with a needle. A small amount of fecal matter can be extruded to ensure patency.

-

Closure: Return the cecum to the abdominal cavity and close the incision in layers.

-

Resuscitation: Administer fluid resuscitation (e.g., warm sterile saline) and post-operative analgesia.

-

Norepinephrine Administration:

-

Prepare a norepinephrine infusion as described in section 4.1.

-

Initiate a continuous intravenous infusion via a catheter (e.g., in the jugular vein) at a starting dose (e.g., 0.1 µg/kg/min).

-

Titrate the infusion rate to maintain a target mean arterial pressure (MAP), monitored via an arterial catheter.[1]

-

-

Monitoring and Outcome Measures: Monitor survival, hemodynamic parameters, and bacterial load in blood and organs.[8][16]

4.3.2. Rat Model of Parkinson's Disease (6-hydroxydopamine - 6-OHDA)

-

Lesion Induction: Stereotactically inject 6-OHDA into the medial forebrain bundle or substantia nigra of one hemisphere to induce a unilateral lesion of dopaminergic neurons.

-

Behavioral Testing: Assess motor deficits using tests such as rotational behavior in response to apomorphine, cylinder test for forelimb use asymmetry, and tests of coordination and balance.

-

Norepinephrine System Manipulation: Norepinephrine can be administered systemically or directly into specific brain regions to investigate its effects on motor function and neuroprotection. Alternatively, noradrenergic neurons can be lesioned (e.g., with DSP-4) to study the combined effects of dopamine (B1211576) and norepinephrine depletion.[17]

-

Outcome Measures: In addition to behavioral assessments, post-mortem analysis of brain tissue can be performed to quantify neurotransmitter levels (dopamine and norepinephrine) and the extent of neuronal loss.[14]

Conclusion

This compound is a versatile and indispensable tool in basic research, enabling the investigation of a multitude of cellular and physiological processes. Its well-defined mechanism of action through adrenergic receptors and their downstream signaling pathways provides a solid foundation for designing and interpreting experiments in cardiovascular physiology, neuroscience, and cancer biology. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for researchers seeking to effectively utilize this compound in their studies. A thorough understanding of its properties, signaling cascades, and experimental considerations is paramount for generating robust and reproducible scientific findings. The continued exploration of norepinephrine's roles in health and disease will undoubtedly lead to new insights and therapeutic strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | CHEO ED Outreach [outreach.cheo.on.ca]

- 3. ahajournals.org [ahajournals.org]

- 4. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 5. graphviz.org [graphviz.org]

- 6. The road to ERK activation: Do neurons take alternate routes? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. baxterpi.com [baxterpi.com]

- 8. Norepinephrine promotes neuronal apoptosis of hippocampal HT22 cells by up-regulating the expression of long non-coding RNA MALAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cAMP-Glo™ Assay Protocol [promega.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. resources.revvity.com [resources.revvity.com]

- 12. Noradrenaline induces phosphorylation of ERK-2 in human peripheral blood mononuclear cells after induction of alpha(1)-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Norepinephrine enhances cell viability and invasion, and inhibits apoptosis of pancreatic cancer cells in a Notch‑1‑dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of noradrenaline on neuronal NOS2 expression and viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jneurosci.org [jneurosci.org]

- 16. NOREPINEPHRINE tartrate = NEP = NORADRENALINE tartrate injectable | MSF Medical Guidelines [medicalguidelines.msf.org]

- 17. sketchviz.com [sketchviz.com]

- 18. benchchem.com [benchchem.com]

- 19. publications.ashp.org [publications.ashp.org]

- 20. researchgate.net [researchgate.net]

- 21. cosmobio.co.jp [cosmobio.co.jp]

An In-depth Technical Guide to the Molecular Structure and Stability of Norepinephrine Bitartrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and stability of Norepinephrine (B1679862) Bitartrate (B1229483). It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed information on its chemical properties, degradation pathways, and the analytical methodologies used for its assessment.

Molecular Structure of Norepinephrine Bitartrate

This compound is the bitartrate salt of norepinephrine, a catecholamine that functions as a hormone and neurotransmitter. The chemical union of norepinephrine with L-tartaric acid enhances its stability and solubility for pharmaceutical applications. The monohydrate form is commonly used in pharmaceutical preparations.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₉NO₁₀ (monohydrate)[1][2][3] |

| IUPAC Name | 4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol;(2R,3R)-2,3-dihydroxybutanedioic acid;hydrate[1] |

| Molecular Weight | 337.28 g/mol (monohydrate)[1][4] |

| Component Compounds | Norepinephrine, L-Tartaric acid, Water[1] |

| CAS Number | 108341-18-0 (monohydrate)[1][5] |

Stability of this compound

The stability of this compound is a critical factor in its formulation, storage, and clinical administration. Its degradation is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. The principal degradation pathway involves the oxidation of the catechol moiety.

Factors Affecting Stability

-

pH: this compound is most stable in acidic conditions, with a recommended pH range of 3.6 to 6. It is labile in alkaline environments, which catalyze its oxidation.

-

Temperature: Elevated temperatures accelerate the degradation of norepinephrine. Storage at controlled room temperature, or under refrigerated or frozen conditions, is often necessary to maintain its potency.

-